molecular formula C10H14N2O2 B14616222 Urea, N-(2-hydroxyethyl)-N'-(phenylmethyl)- CAS No. 57501-19-6

Urea, N-(2-hydroxyethyl)-N'-(phenylmethyl)-

Cat. No.: B14616222
CAS No.: 57501-19-6
M. Wt: 194.23 g/mol
InChI Key: URZAGXOHZHMOND-UHFFFAOYSA-N
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Description

Urea, N-(2-hydroxyethyl)-N’-(phenylmethyl)- is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of urea derivatives typically involves the reaction of isocyanates with amines. For Urea, N-(2-hydroxyethyl)-N’-(phenylmethyl)-, the following synthetic route can be considered:

    Starting Materials: 2-hydroxyethylamine and benzyl isocyanate.

    Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions.

    Procedure: The 2-hydroxyethylamine is added dropwise to a solution of benzyl isocyanate in the solvent, and the mixture is heated to reflux for several hours until the reaction is complete.

Industrial Production Methods

Industrial production of urea derivatives often involves similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Urea, N-(2-hydroxyethyl)-N’-(phenylmethyl)- can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the urea moiety can be reduced to form an amine.

    Substitution: The phenylmethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield a carbonyl compound, while reduction of the carbonyl group in the urea moiety may produce an amine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May serve as a ligand in biochemical assays or as a stabilizing agent for proteins.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Urea, N-(2-hydroxyethyl)-N’-(phenylmethyl)- depends on its specific application. In biochemical contexts, it may interact with proteins or enzymes through hydrogen bonding and hydrophobic interactions. The hydroxyethyl and phenylmethyl groups can influence its binding affinity and specificity for molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • Urea, N-(2-hydroxyethyl)-N’-(methyl)-
  • Urea, N-(2-hydroxyethyl)-N’-(ethyl)-
  • Urea, N-(2-hydroxyethyl)-N’-(propyl)-

Comparison

Compared to these similar compounds, Urea, N-(2-hydroxyethyl)-N’-(phenylmethyl)- features a phenylmethyl group, which can enhance its hydrophobic interactions and potentially increase its binding affinity for certain molecular targets. This uniqueness makes it a valuable compound for specific applications in chemistry, biology, and medicine.

Properties

IUPAC Name

1-benzyl-3-(2-hydroxyethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c13-7-6-11-10(14)12-8-9-4-2-1-3-5-9/h1-5,13H,6-8H2,(H2,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URZAGXOHZHMOND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80467490
Record name Urea, N-(2-hydroxyethyl)-N'-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57501-19-6
Record name Urea, N-(2-hydroxyethyl)-N'-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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